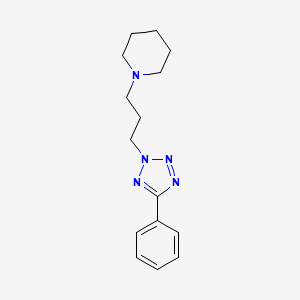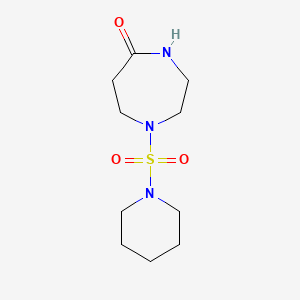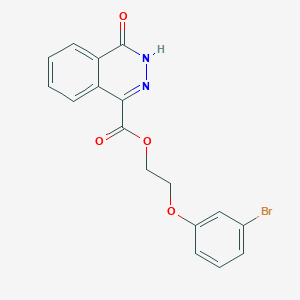![molecular formula C14H16N2O3S B7537263 N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7537263.png)
N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide, also known as MTB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiazole-containing benzamides and has been found to have a wide range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide can alter the expression of various genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which can prevent their proliferation. N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has also been found to activate the p53 pathway, which is a tumor suppressor pathway that can induce apoptosis in cancer cells. Additionally, N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has been found to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
実験室実験の利点と制限
N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and modify. It has also been found to have low toxicity, which makes it a promising therapeutic agent. However, there are also some limitations to using N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide in lab experiments. It has poor solubility in aqueous solutions, which can limit its effectiveness in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide. Another area of interest is the investigation of the synergistic effects of N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide with other anticancer agents. Additionally, the development of N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide analogs with improved solubility and bioavailability is an important area of research. Finally, the investigation of the mechanisms of resistance to N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide in cancer cells is an important area of research that could lead to the development of more effective therapies.
合成法
N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide can be synthesized by reacting 2-methyl-1,3-thiazole-4-carboxylic acid with N-ethoxy-2-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide.
科学的研究の応用
N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising therapeutic approach for cancer treatment.
特性
IUPAC Name |
N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-16-14(17)12-6-4-5-7-13(12)18-8-11-9-20-10(2)15-11/h4-7,9H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIVPALDLIJDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)C1=CC=CC=C1OCC2=CSC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7537180.png)

![[2-[(4-Methoxyphenyl)carbamoylamino]-2-oxoethyl] 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate](/img/structure/B7537189.png)
![N-(2-methoxyethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7537197.png)

![1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7537210.png)
![3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7537234.png)
![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7537237.png)




![[3-[(4-oxo-3H-phthalazine-1-carbonyl)oxymethyl]phenyl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537281.png)
